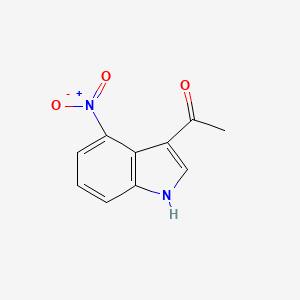

1-(4-nitro-1H-indol-3-yl)ethanone

Descripción

Overview of the Indole (B1671886) Nucleus as a Privileged Scaffold in Medicinal Chemistry and Natural Products

The indole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry and is widely regarded as a "privileged scaffold." nih.govmdpi.com This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit significant and diverse biological activities. ijpsr.comnih.gov The unique structure of the indole nucleus allows it to mimic the structure of peptides and bind effectively to a variety of biological receptors and enzymes. nih.gov

In nature, the indole motif is found in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide array of secondary metabolites, including the neurotransmitter serotonin (B10506) and the vinca (B1221190) alkaloids, which are potent anticancer agents. nih.gov The discovery of the anti-inflammatory drug indomethacin (B1671933) was a landmark that spurred extensive research into the medicinal applications of indole derivatives. purkh.com Today, the indole core is a key structural component in numerous FDA-approved drugs used to treat a range of conditions, from cancer and infections to neurological disorders. nih.govmdpi.com Its versatility allows medicinal chemists to synthesize large libraries of indole-based compounds for screening against various therapeutic targets, leading to the discovery of new lead molecules. ijpsr.comnih.gov

Examples of Biologically Important Indole Derivatives

| Compound | Significance |

| Tryptophan | An essential amino acid and a precursor for many bioactive molecules. nih.gov |

| Serotonin | A crucial neurotransmitter in the central nervous system. nih.gov |

| Indomethacin | A non-steroidal anti-inflammatory drug (NSAID). purkh.com |

| Vinblastine/Vincristine | Vinca alkaloids used in cancer chemotherapy. mdpi.com |

Significance of Nitroaryl Moieties in Organic Synthesis and Pharmacological Activity

The nitroaryl moiety, a benzene ring or other aromatic system bearing one or more nitro groups (–NO₂), is a critical functional group in both organic synthesis and pharmacology. scielo.br Characterized as a powerful electron-withdrawing group, the nitro substituent significantly influences a molecule's electronic properties, polarity, lipophilicity, and reactivity. scielo.br In synthesis, nitropyridines and other nitroaromatics serve as versatile precursors for creating a wide range of heterocyclic systems due to the nitro group's ability to be transformed into other functional groups, such as amines. nih.gov

From a pharmacological perspective, the nitro group is a well-established pharmacophore found in numerous therapeutic agents with a broad spectrum of activities. nih.gov The antimicrobial properties of nitro compounds are particularly noteworthy; drugs like metronidazole (B1676534) are mainstays in treating infections caused by anaerobic bacteria and protozoa. nih.gov The mechanism often involves the bioreduction of the nitro group within the target organism, leading to the formation of reactive cytotoxic species that damage cellular macromolecules. scielo.br Beyond antimicrobial effects, nitro-containing molecules have demonstrated anticancer, anti-inflammatory, and vasodilatory activities. nih.gov The presence of a nitro group can enhance the pharmacokinetic and pharmacodynamic properties of a parent compound, making it a valuable tool in drug design. scielo.brnih.gov

Pharmacological Roles of the Nitroaryl Moiety

| Activity | Description |

| Antibacterial | A primary effect, seen in drugs like metronidazole for treating H. pylori infections. nih.gov |

| Antiparasitic | Effective against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. scielo.br |

| Anticancer | Some nitro compounds show antineoplastic activity. nih.gov |

| Anti-inflammatory | Nitrated derivatives of existing NSAIDs are being developed to potentially increase activity. nih.gov |

| Vasodilatory | Organic nitrates can act as nitric oxide (NO) donors, causing vasodilation. nih.gov |

Rationale for Dedicated Research on 1-(4-nitro-1H-indol-3-yl)ethanone: Addressing Knowledge Gaps and Future Trajectories

The specific chemical architecture of this compound presents a compelling case for focused research. It strategically combines the privileged indole scaffold (Section 1.1) with the pharmacologically significant nitroaryl moiety (Section 1.2), further functionalized with an acetyl group at the reactive 3-position. While extensive research has been conducted on various substituted indoles nih.govresearchgate.net and nitroaromatic compounds scielo.brnih.gov independently, a significant knowledge gap exists regarding the unique properties and potential applications of this particular combination.

The synthesis of this compound can be achieved through methods such as the Friedel-Crafts acetylation of 4-nitroindole (B16737). researchgate.netchemicalbook.com However, beyond its synthesis and basic characterization chemicalbook.comachemblock.com, the scientific literature lacks in-depth studies on its specific biological activities and chemical reactivity. The presence of the electron-withdrawing nitro group at the 4-position is expected to significantly modulate the electronic and steric properties of the indole ring, potentially leading to novel biological interactions and chemical transformations not observed in other indole derivatives.

Future research trajectories should, therefore, focus on a systematic exploration of this compound. This includes:

Broad Biological Screening: Evaluating its efficacy against a wide range of biological targets, including cancer cell lines, pathogenic bacteria (including resistant strains), fungi, and viruses. nih.govnih.gov The known activities of related indole and nitro compounds suggest this is a promising avenue. nih.govresearchgate.net

Chemical Derivatization: Utilizing the acetyl group and the indole N-H as handles for further synthetic modifications to create a library of novel derivatives. thepharmajournal.com These derivatives could then be screened to establish structure-activity relationships (SAR).

Mechanistic Studies: Investigating the mode of action for any observed biological activity. For instance, if antimicrobial effects are found, studies could determine if it involves reductive activation of the nitro group, a mechanism common to other nitro-based drugs. scielo.br

By systematically addressing these areas, the scientific community can unlock the potential of this compound, potentially leading to the development of new therapeutic agents or valuable chemical probes for biological research.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-nitro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6(13)7-5-11-8-3-2-4-9(10(7)8)12(14)15/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTPOLDUEGJFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457949 | |

| Record name | 1-(4-nitro-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4769-95-3 | |

| Record name | 1-(4-nitro-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 1 4 Nitro 1h Indol 3 Yl Ethanone

Reactivity Profiling of the Indole (B1671886) Nitrogen (N-1) for Diverse Derivatization

The nitrogen atom of the indole ring (N-1) possesses a lone pair of electrons and an acidic proton, making it a prime site for electrophilic attack and substitution. Derivatization at this position is a common strategy to modulate the electronic properties of the indole ring and to introduce a wide array of functional groups, which can influence the molecule's biological activity and physical characteristics.

Common derivatization reactions at the N-1 position include N-alkylation and N-acylation. N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base, such as sodium hydride (NaH), which deprotonates the indole nitrogen to form a more nucleophilic indolide anion. ijrar.org For instance, N-ethyl-3-nitro indole has been synthesized by reacting 3-nitro indole with ethyl iodide using NaH. ijrar.org Similarly, N-acylation can be accomplished using acylating agents like acetyl chloride or acetic anhydride (B1165640). acgpubs.orgresearchgate.net The reaction of 1-acylindoles with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can yield 1-acyl-3-acetylindoles. researchgate.net These reactions are fundamental for creating a library of N-substituted analogs of 1-(4-nitro-1H-indol-3-yl)ethanone for further studies.

Table 1: Representative N-1 Derivatization Reactions on Indole Scaffolds

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| N-Ethylation | Ethyl iodide, Sodium Hydride (NaH) | N-Ethyl Indole | ijrar.org |

| N-Acetylation | Acetyl chloride, Triethylamine | N-Acetyl Indole | acgpubs.orgacgpubs.org |

| N-Acylation | Acyl chloride, AlCl₃ | 1-Acyl-3-acetylindole | researchgate.net |

| N-Alkylation | Alkyl halide, Cs₂CO₃, DMF | N-Alkyl Indole | nih.gov |

Chemical Transformations Involving the Acetyl Group (C-3 Ethanone (B97240) Moiety)

The acetyl group at the C-3 position is a versatile handle for a variety of chemical transformations. The carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for reactions at both sites.

One of the primary transformations is the reduction of the ketone to a secondary alcohol. researchgate.net This can be achieved using various reducing agents. For example, the reduction of 3-acetylindole (B1664109) using propanol (B110389) and NADPH in a phosphate (B84403) buffer yields (R)-1-(1H-indol-3-yl)ethanol. researchgate.net Another significant reaction is the formation of oxime ethers, which has been used to generate derivatives with antibacterial properties. nih.gov The acetyl group can also undergo condensation reactions with various nucleophiles, leading to more complex indole derivatives. evitachem.com For example, the reaction of 3-acetylindole with N,N'-diacetyl-2-methyl-2-(3-indolyl)-imidazolidine followed by hydrolysis is a method to synthesize the parent compound, highlighting the reactivity of the acetyl precursor. chemijournal.com Furthermore, the acetyl group can participate in reactions like the Willgerodt-Kindler reaction or serve as a precursor for haloform reactions under specific conditions.

Table 2: Key Transformations of the C-3 Acetyl Group in Indoles

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Reduction | Propanol, NADPH, Phosphate buffer (pH 7.1) | 1-(1H-indol-3-yl)ethanol | researchgate.net |

| Oxime Ether Formation | O-benzylhydroxylamine hydrochloride, Pyridine | (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime | nih.gov |

| Halide Displacement | Chloroacetyl chloride, followed by amine | 3-(2-aminoacetyl)indole | scite.ai |

| Rearrangement | Polyphosphoric acid (PPA), 100 °C | Rearranged acetylindole product | chemijournal.com |

Reactivity of the Nitro Group at the C-4 Position: Reduction and Nucleophilic Aromatic Substitution Potential

The nitro group at the C-4 position profoundly influences the reactivity of the benzene (B151609) portion of the indole ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic substitution but activates it for other important transformations.

The most significant reaction of the nitro group is its reduction to an amino group. This transformation is a gateway to a vast array of further functionalizations. A variety of reducing agents can be employed, and the choice of reagent can be critical for achieving chemoselectivity, especially in complex molecules. sci-hub.st Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction using reagents such as sodium dithionite, tin(II) chloride, or indium. ijrar.orgsci-hub.stepa.govwikipedia.org The resulting 4-aminoindole (B1269813) derivative is a valuable intermediate, for instance, for the synthesis of polyheterocyclic systems. researchgate.net

The electron-withdrawing nitro group also activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org For an SNAr reaction to occur, a good leaving group must be present, typically positioned ortho or para to the activating nitro group. libretexts.orgnih.gov In this compound, there is no inherent leaving group at an activated position (C-5 or C-7). However, this principle can be exploited by introducing a leaving group synthetically. The strong activation provided by the nitro group makes even less conventional leaving groups potentially displaceable under suitable conditions, offering a pathway to introduce nucleophiles directly onto the indole's benzene ring.

Table 3: Reduction Methods for Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product | Reference |

| Sodium Dithionite, NaOH | Ethanol, 50°C | Amine | ijrar.org |

| Palladium on Carbon (Pd/C) | Hydrazine hydrate, Ethanol, Reflux | Amine | ijrar.org |

| Indium | Acylating agent (e.g., Ac₂O) | Amide (in-situ acylation) | epa.gov |

| Iron (Fe) | Acidic media | Amine | wikipedia.org |

| Triethyl phosphite | Reflux | Amine (Cadogan reaction) | researchgate.net |

Strategies for Functionalization and Scaffold Diversification

Building upon the fundamental reactivity of its functional groups, this compound can be elaborated into more complex structures using modern synthetic strategies.

Click chemistry refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. wikipedia.orgnih.gov The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.org To apply this to the this compound scaffold, one must first introduce either an azide (B81097) or an alkyne functionality. A straightforward strategy involves the reduction of the C-4 nitro group to an amine, which can then be converted to an azide via diazotization followed by treatment with sodium azide. This azide-functionalized indole analog can then be "clicked" with a variety of terminal alkynes to generate a library of 1,2,3-triazole-linked conjugates. Alternatively, an alkyne handle could be introduced at the N-1 position via alkylation with a reagent like propargyl bromide. Another relevant "click-like" reaction is the light-mediated coupling of acylsilanes with the indole N-H, which proceeds efficiently to form stable silylated N,O-acetals. nih.gov

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com While typically performed with aldehydes, ketones can also be used. wikipedia.org The C-3 acetyl group of this compound could potentially undergo a Knoevenagel condensation with highly active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetic esters, catalyzed by a weak base like piperidine. acgpubs.orgwikipedia.org This would extend the C-3 substituent, forming an α,β-unsaturated system that is itself a versatile intermediate for further reactions, such as Michael additions.

Huisgen 1,3-Dipolar Cycloaddition: This reaction is a powerful tool for constructing five-membered heterocyclic rings and is the basis for the click chemistry reactions mentioned previously. organic-chemistry.orgresearchgate.netwikipedia.org It involves the reaction of a 1,3-dipole (e.g., an azide, nitrile oxide, or diazo compound) with a dipolarophile (e.g., an alkyne or alkene). wikipedia.orgnih.gov As a diversification strategy, the 4-azidoindole analog (derived from the nitro group) can serve as the 1,3-dipole component in reactions with various alkenes and alkynes to synthesize a wide range of fused and linked heterocyclic systems. researchgate.net Furthermore, the C2=C3 double bond of the indole core itself can, in some cases, act as a dipolarophile, participating in cycloaddition reactions to build more complex, fused polycyclic scaffolds. nih.govacs.org

Pharmacological and Biological Activities of 1 4 Nitro 1h Indol 3 Yl Ethanone and Its Derivatives

Elucidation of Molecular Mechanisms of Biological Interaction

The way a compound interacts with biological systems at a molecular level is fundamental to its pharmacological profile. For derivatives of 1-(4-nitro-1H-indol-3-yl)ethanone, these interactions are dictated by the core indole (B1671886) structure, the acetyl group at position 3, and critically, the electron-withdrawing nitro group at position 4.

Indole derivatives are recognized for their ability to interact with a wide array of biological macromolecules, including enzymes and cellular receptors. evitachem.com The specific targets for nitroindole compounds can vary, but research on analogous structures points to several key interactions:

Enzyme Inhibition: Certain indole compounds are known to inhibit enzymes that are critical for cell proliferation and inflammation. evitachem.com For example, some indole-chalcone derivatives have been shown to target and depolymerize microtubules, which are essential for cell division. acs.orgnih.gov

Receptor Binding: Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as inhibitors of the CBP/EP300 bromodomain, which is a therapeutic target in castration-resistant prostate cancer. nih.gov This suggests that the ethanone (B97240) group on the indole structure can play a role in binding to specific protein domains.

Targeting Angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial target in cancer therapy to inhibit the formation of new blood vessels (angiogenesis). nih.govnih.gov Various heterocyclic compounds are designed to inhibit VEGFR-2, and indole derivatives are among the scaffolds explored for this purpose. nih.gov

The nitro group (NO₂) is a powerful modulator of a molecule's biological activity. nih.gov Its presence on the indole ring of this compound is expected to significantly influence its pharmacological properties.

Electronic Effects: As a strong electron-withdrawing group, the NO₂ moiety alters the electronic distribution of the indole ring system. svedbergopen.com This change in polarity and electronic properties can enhance interactions with amino acid residues within the active sites of target proteins. nih.govnih.gov For instance, the oxygen atoms of a nitro group can act as hydrogen bond acceptors, forming conventional hydrogen bonds with residues like arginine in an enzyme's active site. mdpi.com

Redox Activity: The nitro group can undergo metabolic reduction within cells to produce reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, as well as reactive oxygen species (ROS). nih.govsvedbergopen.com This bioreductive activation is a key mechanism for the cytotoxic effects of many nitroaromatic compounds, leading to cellular damage and death in pathogenic microorganisms and cancer cells. nih.govnih.gov

Pharmacophore and Toxicophore: The nitro group is often considered both a pharmacophore (a molecular feature responsible for a drug's pharmacological activity) and a toxicophore (a feature associated with toxicity). nih.govnih.gov Its ability to enhance therapeutic effects, particularly in antimicrobial and anticancer agents, is well-documented. nih.govmdpi.com

Anti-Cancer and Cytotoxic Potentials

The indole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent anticancer activity. nih.gov The addition of a nitro group can further enhance this potential.

While data for this compound is not specified, studies on other nitro-substituted indole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The position of the nitro group is critical, with different isomers showing varied potency. nih.gov

Table 1: Cytotoxic Activity of Selected Nitroindole Derivatives against Human Cancer Cell Lines

| Compound Class | Derivative Substitution | Cancer Cell Line | Activity Metric (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| Indole-Chalcone | 5-NO₂ | HCT-116/L | 71 nM | nih.gov |

| Indole-Chalcone | 6-NO₂ | HCT-116/L | 15 nM | nih.gov |

| Indole-Chalcone | 7-NO₂ | HCT-116/L | 24 nM | nih.gov |

| Tetrazolopyrimidine-Indole | 4-nitrophenyl at position 7 | HCT-116 (Colon) | Potent Activity | nih.gov |

| Tetrazolopyrimidine-Indole | 4-nitrophenyl at position 7 | A549 (Lung) | Potent Activity | nih.gov |

| Tetrazolopyrimidine-Indole | 4-nitrophenyl at position 7 | MCF-7 (Breast) | Potent Activity | nih.gov |

| Tetrazolopyrimidine-Indole | 4-nitrophenyl at position 7 | MDA-MB-231 (Breast) | Potent Activity | nih.gov |

HCT-116/L is an oxaliplatin-resistant cell line. GI₅₀ is the concentration for 50% growth inhibition. IC₅₀ is the concentration for 50% inhibition.

The anticancer effects of indole derivatives are often traced back to their ability to interfere with essential cellular processes, leading to a halt in proliferation and the induction of cell death.

Cell Cycle Arrest: A common mechanism for anticancer agents is the disruption of the cell cycle. nih.gov Indole-3-carbinol and its derivatives are known to induce a G1 phase cell cycle arrest in human breast cancer cells. nih.gov More specifically, certain indole-chalcone derivatives have been shown to cause cell cycle arrest in the G2/M phase by downregulating the expression of cyclin B1, an effect linked to their interaction with microtubules. acs.orgnih.gov

Induction of Apoptosis: Many indole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered by the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components. evitachem.com

The relationship between the chemical structure of a compound and its biological activity (SAR) is crucial for designing more effective drugs. nih.gov For nitroindole derivatives, several SAR principles have been established from studies on related anticancer agents.

Table 2: Structure-Activity Relationship (SAR) for Anticancer Nitroindole Derivatives

| Moiety/Position | Modification | Impact on Anticancer Activity | Reference |

|---|---|---|---|

| Indole Ring | Nitro (NO₂) group at position 5 | Decreased activity compared to 6-fluoro analogue (10-fold) | nih.gov |

| Indole Ring | Nitro (NO₂) group at position 6 | Retained high potency against resistant HCT-116/L cells | nih.gov |

| Indole Ring | Nitro (NO₂) group at position 7 | Retained high potency against resistant HCT-116/L cells | nih.gov |

| Indole Ring | Reduction of NO₂ to Amino (NH₂) | Decreased cytotoxicity | acs.orgnih.gov |

| General | Phenyl ring at C-3 with fluoro groups | Increased antimetastatic effect | nih.gov |

These findings collectively suggest that the position of the nitro group on the indole ring is a key determinant of cytotoxic potency. nih.gov While a 5-NO₂ substitution was found to be less effective in one indole-chalcone series, the 6-NO₂ and 7-NO₂ analogues remained highly potent, indicating that the electronic and steric effects are highly position-dependent. nih.gov Furthermore, the nitro group itself appears to be critical for the activity, as its reduction to an amino group leads to a decrease in efficacy. acs.orgnih.gov

No Pharmacological or Biological Activity Data Currently Available for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research data was found regarding the pharmacological and biological activities of the chemical compound This compound . Consequently, it is not possible to provide an article on its anti-inflammatory, analgesic, or antimicrobial properties as requested.

The investigation sought to find data pertaining to the following areas:

Anti-Inflammatory and Analgesic Activities:

Inhibition of Cyclooxygenase (COX) Enzymes and Other Inflammatory Mediators.

Assessment of In Vivo and In Vitro Anti-inflammatory and Analgesic Efficacy.

Antimicrobial Efficacy:

Activity Spectrum against Multi-Drug Resistant Bacterial Strains (e.g., MRSA, VRSA).

Mechanisms of Antimicrobial Action.

Structure-Activity Relationships (SAR) in Antimicrobial and Antifungal Activity.

While the broader class of indole derivatives is widely studied and known to possess a range of biological activities, including anti-inflammatory and antimicrobial effects nih.govnih.govnih.govnih.gov, no studies have been published that specifically evaluate the compound with a nitro group at the 4-position of the indole ring and an ethanone group at the 3-position.

Searches did identify research on related, but structurally distinct, molecules:

Positional Isomers: A positional isomer, 1-(5-nitro-1H-indol-3-yl)ethanone, is commercially available, but no associated pharmacological studies were found in the search.

Related Nitro-Indoles: Studies on other nitro-substituted indoles, such as 5-nitro-2-phenylindole, have shown they can act as inhibitors of bacterial efflux pumps, which contributes to overcoming antimicrobial resistance. nih.gov Another study on 4-indolyl-2-arylaminopyrimidine derivatives noted that replacing an amino group with a nitro group reduced anti-inflammatory activity, suggesting that the placement and nature of substituents on the indole ring are critical for biological function. nih.gov

Parent Indole Structures: Research on derivatives of the parent structure, 1-(1H-indol-3-yl)ethanone (lacking the nitro group), has demonstrated activity against multidrug-resistant bacteria like MRSA and VRSA. journal-jop.org

However, due to the strict requirement to focus solely on This compound , and the absence of any specific data for this compound in the available literature, the requested article cannot be generated.

Other Emerging Biological Activities and Therapeutic Prospects

The indole nucleus is a versatile scaffold that is present in numerous biologically active compounds. The introduction of a nitro group and an ethanone moiety at specific positions, as seen in this compound, can significantly influence its pharmacological profile. While direct experimental data on the biological activities of this compound is limited in the reviewed literature, the activities of its derivatives and related structures provide valuable insights into its potential therapeutic applications. This section explores the emerging biological activities of derivatives of this compound, focusing on their anti-tubercular, antidiabetic, antimalarial, and antioxidant properties.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel and effective therapeutic agents. nih.gov Nitro-containing compounds have emerged as a promising class of anti-tubercular agents. mdpi.com For instance, nitrothiazole derivatives have demonstrated potent activity against M. tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the sub-micromolar range. mdpi.com

The following table summarizes the anti-tubercular activity of some nitro-containing and indole-based compounds, highlighting the potential for this class of molecules.

| Compound Class | Example Compound/Derivative | Activity (MIC) | Reference |

| Nitrothiazole Derivatives | Compound 9 (a Mannich base nitrothiazole) | <0.244 µM | mdpi.com |

| Nitrothiazole Derivatives | Compound 10 (a Mannich base nitrothiazole) | <0.244 µM | mdpi.com |

| Pyrrolyl Pyrazoline Carbaldehydes | Compound 4i | Moderate | researchgate.net |

| 4-Methyl-7-substituted Coumarins | Compound 3k | Potent | nih.gov |

It is important to note that while these findings are encouraging for the broader class of nitro-containing and indole-based compounds, dedicated studies are required to determine the specific anti-tubercular potential of this compound.

Antidiabetic Potential

The management of diabetes mellitus often involves the inhibition of key enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. Several classes of heterocyclic compounds have been investigated for their antidiabetic properties. While direct experimental data for this compound is not available, studies on related structures provide some clues.

For instance, novel 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues have been synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase. nih.gov One of the most potent compounds in this series, compound 5a , exhibited significant α-glucosidase inhibitory activity with an IC50 value of 5.76 µg/mL, which is comparable to the standard drug Acarbose. nih.gov Furthermore, a computational study on 1,3,5-triazine (B166579) derivatives identified 2-((5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-yl)thio)-1-(4-nitrophenyl)ethan-1-one as a leading candidate with favorable binding energies for dipeptidyl peptidase-4 (DPP-4), another important target in diabetes therapy. researchgate.net This suggests that the 1-(4-nitrophenyl)ethanone moiety could be a valuable pharmacophore for developing antidiabetic agents.

The table below presents the α-glucosidase inhibitory activity of some relevant compounds.

| Compound Class | Example Compound | α-Glucosidase Inhibition (IC50) | Reference |

| 1,3,5-Trisubstituted-2-thioxoimidazloidin-4-ones | Compound 5a | 5.76 µg/mL | nih.gov |

| 1,3,5-Trisubstituted-2-thioxoimidazloidin-4-ones | Acarbose (Standard) | 5.76 µg/mL | nih.gov |

Antimalarial Potential

The emergence of drug-resistant strains of Plasmodium falciparum underscores the urgent need for new antimalarial drugs. Indole derivatives have been a source of interest in antimalarial drug discovery. Although direct in vitro or in vivo antimalarial data for this compound is not present in the reviewed literature, a quantitative structure-activity relationship (QSAR) and molecular docking study has provided some promising leads.

In this study, a series of indolyl-3-ethanone-α-thioethers derivatives were designed, and their antimalarial activities were predicted. researchgate.net Notably, one of the designed compounds, 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone , which is a derivative of the compound of interest, was predicted to have a high antimalarial activity with a pIC50 of 8.2129. This was found to be better than the standard drug chloroquine (B1663885) (pIC50 = 7.5528). researchgate.net Another designed compound, 2-((4-chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone , also showed a high predicted activity (pIC50 = 7.9520). researchgate.net These computational findings suggest that the 1-(nitro-1H-indol-3-yl)ethanone scaffold could be a promising starting point for the development of new antimalarial agents.

The predicted antimalarial activities of these designed derivatives are summarized in the table below.

| Compound | Predicted Antimalarial Activity (pIC50) | Reference |

| 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone | 8.2129 | researchgate.net |

| 2-((4-chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone | 7.9520 | researchgate.net |

| 1-(5-bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone | 7.8893 | researchgate.net |

| Chloroquine (Standard) | 7.5528 | researchgate.net |

It is crucial to emphasize that these are predicted values from a computational study, and experimental validation is necessary to confirm the antimalarial potential of these compounds.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of various diseases. Compounds with antioxidant properties can help to mitigate this damage. While specific antioxidant data for this compound is not available in the reviewed literature, the antioxidant potential of indole derivatives and nitro-containing compounds has been explored.

The antioxidant activity of chemical compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Studies on C-3 substituted indole derivatives have shown that the nature of the substituent at this position can modulate their antioxidant and cytoprotective activities. nih.gov For instance, an indole derivative with a pyrrolidinedithiocarbamate moiety at the C-3 position demonstrated significant radical scavenging and ferric reducing abilities. nih.gov

The following table outlines the antioxidant activity of a C-3 substituted indole derivative and a standard antioxidant, highlighting the potential for this class of compounds.

| Compound | Assay | Activity | Reference |

| C-3 substituted indole derivative with pyrrolidinedithiocarbamate moiety | Radical Scavenging & Fe3+-Fe2+ reduction | Significant | nih.gov |

| Trolox (Standard) | AAPH-induced oxidative hemolysis protection | 86% | nih.gov |

The presence of the nitro group in this compound adds another dimension to its potential antioxidant profile, as nitroaromatic compounds can participate in electron transfer processes that may influence oxidative stress. nih.gov However, without direct experimental data, the precise antioxidant capacity of this compound remains to be elucidated.

Computational and Theoretical Investigations of 1 4 Nitro 1h Indol 3 Yl Ethanone

Molecular Docking Studies for Target Identification and Ligand-Receptor Binding Affinity

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential biological targets and estimating the strength of the ligand-receptor interaction, often quantified by a docking score or binding energy.

Analysis of Interactions within Enzyme Active Sites (e.g., COX-2, DNA Gyrase, Thymidylate Synthase)

While specific docking studies for 1-(4-nitro-1H-indol-3-yl)ethanone are not detailed in the available literature, research on analogous indole (B1671886) structures provides a blueprint for how such an analysis would proceed. Indole derivatives are recognized for their interactions with various enzymes, including cyclooxygenase-2 (COX-2), DNA gyrase, and thymidylate synthase, which are all significant targets in drug discovery.

Cyclooxygenase-2 (COX-2):

The COX-2 enzyme is a key mediator of inflammation and pain. mdpi.com Molecular docking studies on various indole derivatives have been performed to evaluate their potential as COX-2 inhibitors. researchgate.neteurekaselect.combenthamdirect.com For instance, a study on a series of hybrid pyrazole (B372694) analogues demonstrated that selective COX-2 inhibitors orient themselves within the active site to interact with key residues. nih.gov These interactions often involve hydrogen bonding with amino acids like His90, Arg513, and Ser353, and hydrophobic interactions within the enzyme's binding pocket. nih.gov It is hypothesized that this compound, with its nitro and acetyl groups, could form similar hydrogen bonds and electrostatic interactions within the COX-2 active site.

DNA Gyrase:

Bacterial DNA gyrase is an essential enzyme and a validated target for antibiotics. nih.gov In silico docking of the parent indole molecule into the ATP-binding site of the GyrB subunit of DNA gyrase has been reported. nih.gov These studies suggest that the indole moiety can fit within this pocket, indicating a potential mechanism of action for indole-containing compounds. nih.gov Given that this compound possesses the core indole scaffold, it is plausible that it could also bind to the ATP-binding site of DNA gyrase, an interaction that could be explored through molecular docking to determine its binding affinity and specific interactions.

Thymidylate Synthase:

Thymidylate synthase is a crucial enzyme in DNA synthesis and a target for anticancer drugs. Although direct docking studies of this compound with this enzyme were not found, the general principles of molecular docking would apply. Such a study would involve docking the compound into the enzyme's active site to predict binding modes and affinities, comparing them to known inhibitors.

Table 1: Illustrative Molecular Docking Scores of Indole Derivatives Against Various Enzymes This table presents data for related indole compounds to illustrate the application of molecular docking, as specific data for this compound was not found.

| Compound Class | Target Enzyme | Range of Docking Scores (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Hybrid Pyrazole Analogues | COX-2 | -9.9 to -12.9 | His90, Arg513, Phe518, Ser353 |

| Indole | DNA Gyrase (GyrB) | Not Specified | ATP-binding pocket |

Data sourced from studies on various indole derivatives. nih.govnih.gov

Application of Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Time-Dependent DFT - TDDFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. DFT can be used to determine parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

For this compound, DFT calculations would provide insight into its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap suggests higher reactivity. The MEP map would reveal the electron distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding potential non-covalent interactions with biological targets.

Time-Dependent DFT (TD-DFT) could be employed to predict the electronic absorption spectra of the molecule, which can be correlated with experimental UV-Vis spectra to validate the computational model. While specific DFT or TD-DFT studies on this compound were not found in the searched literature, these methods are standard practice in computational drug design for novel compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time, offering insights that are not available from static docking studies. An MD simulation of this compound, both in solution and complexed with a target receptor, would be highly informative.

These simulations could be used to:

Analyze Conformational Flexibility: Determine the stable conformations of the molecule and the energy barriers between them.

Assess Ligand-Receptor Stability: Once docked to a receptor, MD simulations can assess the stability of the binding pose over time. Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be monitored to see if the complex remains stable.

Characterize Dynamic Interactions: MD allows for the observation of the dynamic network of interactions, including the formation and breaking of hydrogen bonds and changes in hydrophobic contacts between the ligand and the receptor.

While no specific MD simulation studies for this compound have been reported, this technique is a logical next step after initial docking studies to validate and refine the predicted binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) and the observed biological activity of a series of compounds.

A QSAR study involving this compound would require a dataset of structurally related indole derivatives with measured biological activity against a specific target. Various molecular descriptors for these compounds would be calculated, and statistical methods like multiple linear regression or machine learning algorithms would be used to build a predictive model.

Such a model could then be used to:

Predict the biological activity of new, unsynthesized indole derivatives.

Identify the key molecular features that contribute to the desired activity, guiding the design of more potent compounds.

No QSAR models specifically including this compound were identified in the literature search. However, the development of such models is a common strategy in medicinal chemistry to optimize lead compounds.

Applications Beyond Medicinal Chemistry and Future Directions

Role in Materials Science and Development of Advanced Functional Materials

The field of materials science is constantly in search of novel organic molecules with unique electronic and photophysical properties. The structure of 1-(4-nitro-1H-indol-3-yl)ethanone suggests its potential as a building block for advanced functional materials. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the indole (B1671886) ring, can lead to significant intramolecular charge-transfer characteristics. This property is a key prerequisite for materials with nonlinear optical (NLO) activity, which have applications in telecommunications, optical data storage, and processing.

Furthermore, nitrogen-rich heterocyclic compounds, including nitro-substituted indoles, have been investigated for their potential as energetic materials. While specific studies on this compound are not yet prevalent, related nitroindole derivatives have been computationally explored for such properties. The thermal stability and energy content of this compound could be assessed to determine its suitability in this domain.

The indole moiety is also known to participate in π-π stacking interactions, which can be exploited for the self-assembly of organic semiconductors. The functional groups on this compound offer handles for polymerization or incorporation into larger macromolecular structures, potentially leading to the development of novel conductive polymers or organic light-emitting diodes (OLEDs).

Utility as a Versatile Intermediate in Agrochemical and Other Industrial Syntheses

The indole-3-acetic acid backbone is the basis for the auxin class of plant hormones, making indole derivatives a cornerstone of the agrochemical industry. While direct agrochemical activity of this compound has not been reported, its structure makes it a valuable intermediate for the synthesis of more complex and potentially bioactive molecules.

The nitro group can be readily reduced to an amino group, opening up a plethora of synthetic possibilities for creating a diverse library of compounds. This amino derivative could then be further functionalized to produce molecules with potential herbicidal, fungicidal, or insecticidal properties. The acetyl group at the 3-position can also be a site for various chemical transformations, allowing for the attachment of different pharmacophores or activity-modulating groups.

Beyond agrochemicals, the reactive nature of the functional groups on this compound makes it a useful precursor in other industrial applications. For example, indole derivatives are used in the synthesis of dyes and pigments. The specific chromophoric properties imparted by the nitro group could be exploited in the development of new colorants.

| Potential Industrial Application | Key Structural Feature | Possible Synthetic Transformation |

| Nonlinear Optical Materials | Intramolecular charge transfer (nitro group and indole ring) | Incorporation into polymers or crystals |

| Energetic Materials | Nitro group | Evaluation of thermal stability and energy release |

| Organic Semiconductors | π-stacking of indole rings | Polymerization or self-assembly |

| Agrochemicals | Indole scaffold | Reduction of nitro group, modification of acetyl group |

| Dyes and Pigments | Chromophoric nitro-indole system | Derivatization to enhance color properties |

Future Research Perspectives and Translational Potential

To fully realize the potential of this compound, a concerted research effort is required. The following areas represent key future research perspectives with significant translational potential.

Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity and Selectivity

Building upon its known (though limited) biological activity profile, future work should focus on the rational design and synthesis of novel derivatives. By systematically modifying the nitro and acetyl groups, it is possible to fine-tune the electronic and steric properties of the molecule to enhance its interaction with specific biological targets. For instance, creating a library of amide or ester derivatives from the acetyl group could lead to compounds with improved potency and selectivity for various enzymes or receptors.

Exploration of New Therapeutic Avenues and Validation of Novel Biological Targets

While this article focuses on non-medicinal applications, the exploration of new therapeutic avenues for derivatives of this compound remains a vital area of research. Given the diverse biological activities of indole compounds, these new derivatives should be screened against a wide range of diseases. This includes not only cancers but also inflammatory conditions, neurodegenerative disorders, and infectious diseases. Validating the novel biological targets of these compounds will be crucial for understanding their mechanisms of action and for their further development.

Advanced Computational Modeling for Rational Drug Design and Optimization

Advanced computational modeling techniques can significantly accelerate the drug discovery and development process. For this compound and its derivatives, molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to predict their binding affinities and modes of interaction with various biological targets. These computational insights can guide the rational design of more potent and selective compounds, reducing the need for extensive and costly experimental screening.

Integration with High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. A library of derivatives based on the this compound scaffold should be subjected to HTS against a diverse panel of assays. Furthermore, integrating HTS with omics technologies (genomics, proteomics, metabolomics) can provide a comprehensive understanding of the biological effects of these compounds at a systems level. This approach can help in identifying novel mechanisms of action and potential off-target effects early in the development process. For instance, studies on other indole derivatives have shown their utility as stable probes in high-throughput screening for drug-protein binding interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(4-nitro-1H-indol-3-yl)ethanone, and how can reaction conditions be optimized?

- Methodology :

- Nitration-Acylation Sequence : Begin with indole derivatives and perform nitration at the 4-position using mixed acids (HNO₃/H₂SO₄). Follow with Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group .

- Optimization : Control reaction temperature (0–5°C during nitration to avoid over-nitration) and use anhydrous conditions for acylation. Monitor progress via TLC or HPLC. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodology :

- NMR : In -NMR, expect aromatic proton signals at δ 8.2–7.5 ppm (indole ring) and a singlet for the acetyl group at δ 2.6 ppm. -NMR should show carbonyl resonance near δ 195 ppm .

- IR : Look for C=O stretching (~1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1340 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 204 (calculated exact mass: 204.0535) with fragmentation patterns reflecting nitro and acetyl groups .

Q. What computational methods can predict the physicochemical properties of this compound, and how do they compare to experimental data?

- Methodology :

- Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict molecular geometry, dipole moments, and electrostatic potential surfaces. Compare computed IR/Raman spectra with experimental data to validate functional groups .

- Calculate logP (≈1.8) and polar surface area (≈80 Ų) to assess solubility and bioavailability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, IR absorption bands)?

- Methodology :

- Cross-Validation : Use multiple spectroscopic techniques (e.g., 2D NMR for resonance assignment) to confirm structural assignments. For IR, compare experimental spectra with scaled computational vibrational frequencies .

- Solvent Effects : Account for solvent interactions in DFT calculations (e.g., PCM model) to improve agreement with experimental NMR shifts .

Q. What advanced crystallographic strategies are recommended for determining the crystal structure of nitro-substituted indole derivatives?

- Methodology :

- Data Collection : Use high-resolution synchrotron X-ray sources (λ ≈ 0.7–1.0 Å) to resolve nitro-group disorder. Collect data at low temperature (100 K) to minimize thermal motion .

- Refinement : Employ SHELXL for anisotropic refinement of heavy atoms (N, O) and constrain ADP similarities for disordered nitro groups. Use TWIN/BASF commands in SHELX for twinned crystals .

Q. How can conflicting mass spectrometry data (e.g., unexpected fragmentation patterns) be systematically analyzed for nitro-indole derivatives?

- Methodology :

- Isotopic Pattern Analysis : Verify molecular ion clusters (e.g., if present) using high-resolution MS. For ambiguous fragments, perform MS/MS or compare with synthetic analogs .

- Contradiction Resolution : Re-examine synthesis purity—side products (e.g., deacetylated byproducts) may contribute unexpected peaks. Use preparative HPLC to isolate impurities for reanalysis .

Q. What strategies optimize the regioselectivity of nitration in indole derivatives to favor the 4-nitro isomer? **

- Methodology :

- Directing Groups : Introduce temporary protecting groups (e.g., SEM at N1) to direct nitration to the 4-position. Remove the group post-nitration via acid hydrolysis .

- Solvent Systems : Use acetic anhydride as a solvent to stabilize the nitronium ion (NO₂⁺) and enhance electrophilic attack at the 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.